![molecular formula C12H17ClFNO B7636482 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol, also known as Buprenorphine, is a synthetic opioid medication used for pain management and addiction treatment. It was first synthesized in 1966 by Reckitt & Colman Products Ltd.
作用機序
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole binds to the mu-opioid receptor and produces a partial agonist effect. It also acts as an antagonist at the kappa-opioid receptor, which reduces the risk of adverse effects like dysphoria and hallucinations. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has a long half-life, which means it can be administered less frequently compared to other opioids.
Biochemical and Physiological Effects:
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole produces analgesic effects by reducing the perception of pain in the central nervous system. It also produces sedation, respiratory depression, and constipation. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been shown to reduce the craving and withdrawal symptoms associated with opioid addiction.
実験室実験の利点と制限
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a useful tool for studying the mu-opioid receptor and its role in pain management and addiction. Its partial agonist effect and long half-life make it a safer option for animal studies compared to full agonists like morphine. However, its complex synthesis method and high cost limit its widespread use in research.
将来の方向性
1. Development of new synthesis methods to reduce the cost and complexity of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole production.
2. Investigation of the role of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in the treatment of other medical conditions like depression and anxiety.
3. Exploration of the pharmacokinetics and pharmacodynamics of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in different populations like children and the elderly.
4. Development of new formulations of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for more convenient administration and improved efficacy.
5. Investigation of the long-term safety and efficacy of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for pain management and addiction treatment.
In conclusion, 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a synthetic opioid medication with a unique pharmacological profile that makes it a useful tool for pain management and addiction treatment. Its complex synthesis method and high cost limit its widespread use in research, but ongoing studies are investigating its potential for treating other medical conditions and improving its safety and efficacy.
合成法
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is synthesized by the reaction of thebaine, a natural alkaloid found in opium, with a chemical called N-cyclopropylmethyl-N-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxamide. The reaction produces a mixture of four stereoisomers, one of which is the active ingredient in 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole. The final product is purified using chromatography techniques.
科学的研究の応用
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been extensively studied for its use in pain management and addiction treatment. It is a partial agonist of the mu-opioid receptor, which means it produces less euphoria and respiratory depression compared to full agonists like morphine. This makes it a safer option for long-term pain management and addiction treatment.
特性
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)ethylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-3-10(16)7-15-8(2)9-4-5-12(14)11(13)6-9/h4-6,8,10,15-16H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSVEBRNMJBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(C)C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

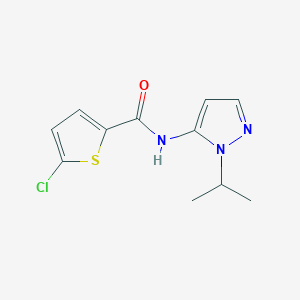

![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
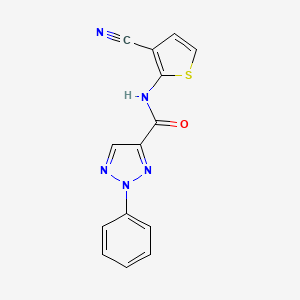
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
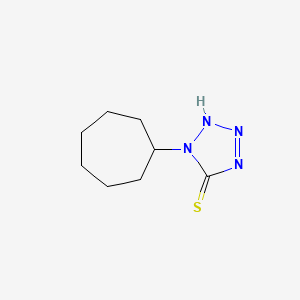
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
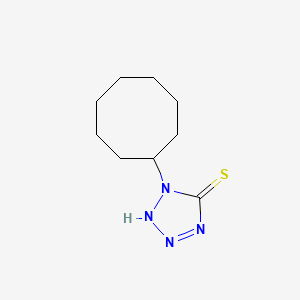
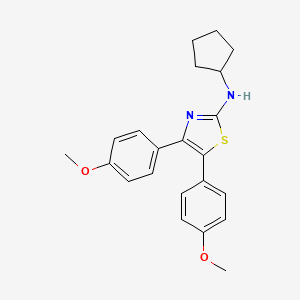
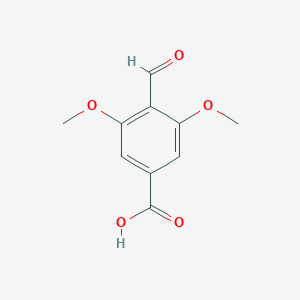

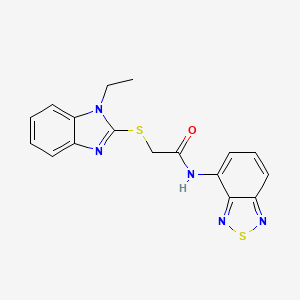
![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)